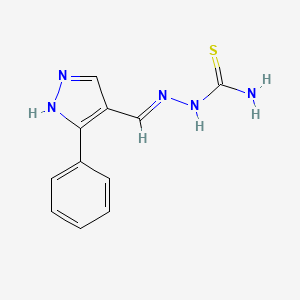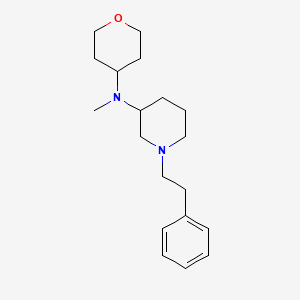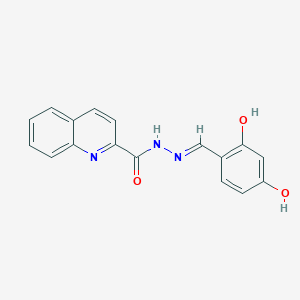
1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, also known as CX717, is a novel compound that has gained significant attention in the field of neuroscience research. It is a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate exerts its effects by binding to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, a neurotransmitter that plays a crucial role in learning and memory processes. This results in increased synaptic plasticity, which is the ability of synapses to strengthen or weaken in response to neuronal activity, and ultimately leads to improved cognitive function.
Biochemical and Physiological Effects:
Several studies have demonstrated that 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate enhances cognitive function in both animal models and humans. It has been shown to improve memory, attention, and learning in various behavioral tasks. 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate has also been found to increase the release of acetylcholine, a neurotransmitter that is involved in cognitive processes, in the prefrontal cortex of rats.
实验室实验的优点和局限性
One of the main advantages of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate is its ability to enhance cognitive function without producing significant side effects. It has been shown to be well-tolerated in both animals and humans, with no evidence of toxicity or adverse effects on vital organs. However, one limitation of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate is its relatively short half-life, which requires frequent dosing to maintain its effects.
未来方向
There are several future directions for research on 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate. One area of interest is the potential use of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate in combination with other cognitive enhancers, such as cholinesterase inhibitors or NMDA receptor antagonists, to produce synergistic effects. Another direction is the investigation of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate's effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which are also involved in cognitive processes. Additionally, further studies are needed to determine the long-term effects of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate on cognitive function and to evaluate its potential as a therapeutic agent for neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate is a promising compound that has shown significant potential as a cognitive enhancer and therapeutic agent for various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound. Further studies are needed to fully understand the potential of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate and to determine its safety and efficacy as a therapeutic agent.
合成方法
The synthesis of 1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate involves the reaction of 1-(4-chlorobenzyl)piperidine with N-(1-phenylethyl)acetamide in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The compound has a molecular weight of 414.89 g/mol and a chemical formula of C22H26ClN3O2·C2H2O4.
科学研究应用
1-(4-chlorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, attention deficit hyperactivity disorder (ADHD), and cognitive impairment associated with aging. It has also been investigated for its cognitive enhancing effects in healthy individuals.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O.C2H2O4/c1-16(18-5-3-2-4-6-18)23-21(25)19-11-13-24(14-12-19)15-17-7-9-20(22)10-8-17;3-1(4)2(5)6/h2-10,16,19H,11-15H2,1H3,(H,23,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSDMNYLHQQQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5963529.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5963535.png)
![1-(4-chlorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B5963541.png)
![3-(4-methylphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5963549.png)
![4-{[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B5963552.png)
![N-cyclopropyl-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5963557.png)


![1-cyclohexyl-4-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5963579.png)

![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963593.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5963598.png)
![3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(3-thienylmethyl)piperidine trifluoroacetate](/img/structure/B5963627.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5963629.png)